molecular formula C10H15NO B1385975 (1R)-1-(3-Methoxyphenyl)propylamine CAS No. 623143-36-2

(1R)-1-(3-Methoxyphenyl)propylamine

Cat. No.: B1385975
CAS No.: 623143-36-2
M. Wt: 165.23 g/mol
InChI Key: YKOYYTCNJPJMSK-SNVBAGLBSA-N
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Description

(1R)-1-(3-Methoxyphenyl)propylamine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Methoxyphenyl)propylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is subjected to reductive amination using a suitable amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(3-Methoxyphenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R)-1-(3-Methoxyphenyl)propylamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methoxyphenyl)propylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor signaling.

Comparison with Similar Compounds

    (1R)-1-(3-Hydroxyphenyl)propylamine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R)-1-(4-Methoxyphenyl)propylamine: Similar structure but with the methoxy group at the para position.

    (1R)-1-(3-Methylphenyl)propylamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: (1R)-1-(3-Methoxyphenyl)propylamine is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOYYTCNJPJMSK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273648
Record name (αR)-α-Ethyl-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623143-36-2
Record name (αR)-α-Ethyl-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623143-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Ethyl-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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